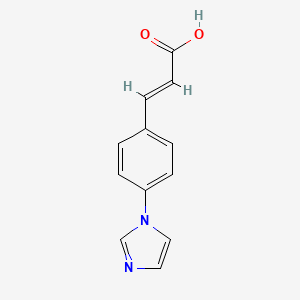

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is a derivative of acrylic acid with a phenyl group substituted with an imidazole ring. This structure is of interest due to its potential applications in various fields, including corrosion inhibition and pharmaceuticals. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms, which is known for its role in the structure of many important biological molecules, including histidine and the nucleotide bases of DNA and RNA.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid, they do provide insights into the synthesis of related compounds. For instance, the synthesis of functionalized quinazoline derivatives involves the treatment of a precursor with π-deficient compounds such as phenyl isocyanate and phenyl isothiocyanate . This suggests that similar synthetic routes could potentially be applied to the synthesis of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety. The structure of a related compound, 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid, was established using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and mass spectrometry . These techniques could similarly be employed to elucidate the structure of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid.

Chemical Reactions Analysis

The chemical reactivity of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid can be inferred from the behavior of related compounds. For example, the quinazoline derivative underwent reactions such as S- and N-glucosidation, Michael reaction, Mannich reaction, and condensation with α-amino acids . These reactions indicate the potential for (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid to participate in various organic transformations, which could be explored for the synthesis of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid can be partially understood through its application as a corrosion inhibitor. The self-assembled films formed by this compound on the iron surface were investigated for their protective abilities against corrosion using electrochemical impedance spectroscopy and polarization curves . The results indicated that the films could spontaneously form on the iron surface and that longer immersion times resulted in stronger inhibition abilities. Quantum chemical calculations were used to explain the experimental results, which suggests that the electronic structure of the compound plays a significant role in its interaction with the iron surface .

科学的研究の応用

Corrosion Protection

(E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid has been utilized to form self-assembled films on iron surfaces. These films exhibit protective abilities against iron corrosion, as investigated through electrochemical impedance spectroscopy and polarization curves techniques. The experimental results indicate that these films can spontaneously form on iron surfaces, enhancing corrosion inhibition with longer immersion times in the solution (Zhang Zhe et al., 2009).

Crystal Engineering

In the field of crystal engineering, the transformation of substituted groups of organic hosts, including (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid and its derivatives, has demonstrated significant control over the formation of infinite 1D water chains/tapes. This highlights its application in finely tuning the structure of water chains, emphasizing its potential in crystal engineering (Yong‐Tao Wang et al., 2007).

Enhanced Oil Recovery

In the context of enhanced oil recovery, a study used a combination of 3-(2-(2-Heptadec-8-enyl-4,5-dihydro-imidazol-1-yl)ethylcarbamoyl)acrylic acid (a derivative of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid), with other compounds to create novel acrylamide-based copolymers. These polymers exhibited excellent properties like thickening, shear stability, salt-tolerance, and temperature resistance, making them suitable for enhanced oil recovery applications (S. Gou et al., 2015).

Coordination Polymers and Luminescence

(E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid has been used in synthesizing novel coordination polymers. For example, a coordination polymer with Zn(II) ions linked by the deprotonated form of this acid was synthesized, showing potential applications in photoluminescence spectroscopy and thermogravimetric analysis (W. Yang et al., 2012).

Electronic Properties Analysis

The compound has been studied for its electronic properties, where its structural parameters, thermodynamic properties, and vibrational frequencies were determined using quantum chemical methods. This indicates its potential application in understanding and designing molecules with specific electronic and transport properties (V. Arjunan et al., 2014).

Safety and Hazards

This compound may cause serious eye irritation, respiratory irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

(E)-3-(4-imidazol-1-ylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPHRTMDCPLTTK-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)